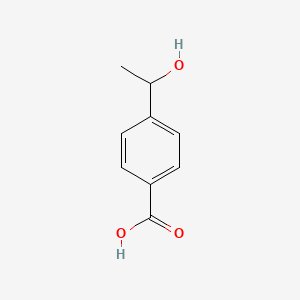

4-(1-Hydroxyethyl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(1-hydroxyethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6,10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBXQIJLWYJGCCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60333442 | |

| Record name | 4-(1-hydroxyethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97364-15-3 | |

| Record name | 4-(1-Hydroxyethyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097364153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(1-hydroxyethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1-HYDROXYETHYL)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37668KC9FE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Guide to the Laboratory Synthesis of 4-(1-Hydroxyethyl)benzoic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide for the synthesis, purification, and characterization of 4-(1-Hydroxyethyl)benzoic acid. As a bifunctional molecule featuring both a carboxylic acid and a secondary alcohol, this compound serves as a valuable building block in medicinal chemistry and materials science. The protocol herein is designed to be a self-validating system, grounded in established chemical principles and supported by authoritative references to ensure reproducibility and scientific integrity.

Strategic Synthesis Design: A Retrosynthetic Approach

The most logical and efficient pathway to this compound involves a functional group interconversion. A retrosynthetic analysis reveals that the target molecule can be readily accessed by the reduction of the corresponding ketone, 4-acetylbenzoic acid. This precursor is commercially available and provides a direct route to the desired secondary alcohol functionality.[1]

The key challenge in this transformation is chemoselectivity: the reducing agent must selectively act on the ketone carbonyl without affecting the carboxylic acid group. This consideration is paramount in selecting the appropriate reagent and reaction conditions.

The Primary Synthetic Protocol: Selective Ketone Reduction

The reduction of 4-acetylbenzoic acid using sodium borohydride (NaBH₄) is the method of choice due to its high selectivity, mild reaction conditions, and operational simplicity.[2]

Principle & Mechanism

Sodium borohydride is a mild reducing agent that serves as a source of hydride ions (H⁻).[3][4] The reaction proceeds via a two-step mechanism:

-

Nucleophilic Attack: The hydride ion from the borohydride complex (BH₄⁻) performs a nucleophilic attack on the electrophilic carbonyl carbon of the ketone group in 4-acetylbenzoic acid.[5] This breaks the C=O pi bond and forms a new C-H bond, resulting in a negatively charged tetracoordinate borate-alkoxide intermediate.

-

Protonation (Workup): Following the initial reduction, an acidic workup is performed. A proton source (e.g., dilute HCl) is added to protonate the alkoxide intermediate, yielding the final secondary alcohol.[4] The acid also ensures that the carboxylate group is protonated, rendering the final product, this compound, less soluble in the aqueous medium and facilitating its isolation.

Crucially, NaBH₄ is generally not reactive enough to reduce carboxylic acids or esters under these mild, typically protic solvent conditions, which ensures the desired chemoselectivity.[3][6]

Experimental Workflow Visualization

Caption: Overall workflow for the synthesis of this compound.

Data Summary: Reagent Table

| Reagent | Formula | MW ( g/mol ) | Mass / Volume | Moles (mmol) | Equivalents |

| 4-Acetylbenzoic Acid | C₉H₈O₃ | 164.16 | 5.00 g | 30.46 | 1.0 |

| Sodium Borohydride | NaBH₄ | 37.83 | 1.73 g | 45.69 | 1.5 |

| Ethanol (Solvent) | C₂H₅OH | 46.07 | 75 mL | - | - |

| 2M Hydrochloric Acid | HCl | 36.46 | ~40 mL | - | - |

Detailed Experimental Protocol

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.00 g (30.46 mmol) of 4-acetylbenzoic acid in 75 mL of ethanol. Stir until a clear solution is obtained.

-

Reduction: Cool the flask in an ice-water bath to 0-5°C. While stirring vigorously, add 1.73 g (45.69 mmol) of sodium borohydride in small portions over 15-20 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 7:3 ethyl acetate/hexanes with a few drops of acetic acid, visualizing with a UV lamp. The disappearance of the starting material spot (4-acetylbenzoic acid) indicates reaction completion.

-

Workup - Quenching: Cool the mixture again in an ice bath. Cautiously add ~5 mL of acetone to quench any unreacted sodium borohydride.

-

Workup - Solvent Removal: Remove the ethanol using a rotary evaporator.

-

Workup - Acidification & Precipitation: Redissolve the resulting white solid in ~50 mL of water. Slowly add 2M aqueous HCl dropwise while stirring until the pH of the solution is approximately 2 (verify with pH paper). A white precipitate of this compound will form. Causality Note: Acidification serves two purposes: protonating the alkoxide to form the alcohol and protonating the sodium 4-carboxylate salt to precipitate the less soluble carboxylic acid.[7]

-

Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the white solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold deionized water (2 x 20 mL).

-

Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight. The expected yield is typically high (>90%).

Mechanism Visualization

Caption: Simplified mechanism of ketone reduction by sodium borohydride.

Product Purification and Structural Verification

Purification by Recrystallization

If further purification is required, the crude product can be recrystallized. A mixed solvent system of ethanol and water is effective.[8][9]

-

Dissolve the crude solid in a minimum amount of hot ethanol.

-

Add hot water dropwise until the solution becomes faintly turbid.

-

Add a few more drops of hot ethanol until the solution is clear again.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration and dry as described previously.

Structural Verification

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H NMR: Expect characteristic signals for the aromatic protons (two doublets), a quartet for the methine proton (CH-OH), a doublet for the methyl group (CH₃), and broad singlets for the alcohol (-OH) and carboxylic acid (-COOH) protons.

-

¹³C NMR: The spectrum should show distinct peaks for the aromatic carbons, the carboxylic acid carbon, the methine carbon bearing the hydroxyl group, and the methyl carbon. Spectral data for the related methyl ester suggests the chemical shifts will be in the expected regions.[10]

-

Infrared (IR) Spectroscopy: Look for a broad O-H stretch from the alcohol and carboxylic acid (~3400-2500 cm⁻¹), a C=O stretch from the carboxylic acid (~1680 cm⁻¹), and C-O stretching from the alcohol (~1250-1050 cm⁻¹).

-

Mass Spectrometry (MS): To confirm the molecular weight (166.17 g/mol ).[11][12]

Alternative Synthetic Approaches

While reduction of 4-acetylbenzoic acid is the most direct route, other strategies exist:

-

Grignard Reaction: Synthesis is possible by reacting 4-formylbenzoic acid (or a protected derivative) with a methyl Grignard reagent (CH₃MgBr). However, this route is complicated by the acidic proton of the carboxylic acid, which would quench the Grignard reagent. This necessitates a protection-deprotection sequence for the acid group, adding steps and reducing overall efficiency.

-

Catalytic Oxidation: Some methods describe the synthesis via oxidation of substituted xylenes or toluenes, but these often require more specialized catalysts (e.g., Fe(NO₃)₃/TEMPO) or conditions and may suffer from lower selectivity compared to the reduction pathway.[13][14]

Safety and Hazard Management

-

Sodium Borohydride (NaBH₄): Flammable solid that reacts with water and acids to produce flammable hydrogen gas.[6] Handle away from ignition sources and add cautiously to protic solvents.

-

Ethanol: Flammable liquid. All heating should be done using a heating mantle or water bath, with no open flames.

-

Hydrochloric Acid (HCl): Corrosive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

General Precautions: Always wear appropriate PPE. Perform the reaction in a well-ventilated fume hood.

References

-

Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

-

Common Organic Chemistry. Sodium Borohydride. [Link]

-

Columbia University. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride. [Link]

-

Chemguide. Reduction of carbonyl compounds using sodium tetrahydridoborate. [Link]

-

eCampusOntario Pressbooks. 3.4.1 – Sodium Borohydride Reduction of Carbonyls. [Link]

-

University of California, Irvine. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid. [Link]

-

University of Calgary. (n.d.). Organic synthesis: benzoic acid via a grignard reaction. [Link]

-

SpectraBase. Benzoic acid, 4-(1-hydroxyethyl)-, methyl ester - Optional[13C NMR] - Chemical Shifts. [Link]

-

University of Calgary. (n.d.). Organic synthesis: benzoic acid via a grignard reaction. [Link]

- Google Patents. (2020). US10669223B2 - Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX)

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 506061, this compound. [Link]

-

ResearchGate. The molecular structure of 4-acetylbenzoic acid. [Link]

-

Boston University. (2011). Grignard Reaction - Synthesis of Substituted Benzoic Acids. [Link]

- Google Patents. (2016). US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester.

-

University of Missouri–St. Louis. (2012). Preparation of the Grignard reagent, phenylmagnesium bromide. [Link]

-

PubChemLite. This compound (C9H10O3). [Link]

-

Wikipedia. 4-Hydroxybenzoic acid. [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. [Link]

-

University of the West Indies at Mona. (n.d.). Experiment 12. Preparation of 4-acetoxybenzoic acid. [Link]

-

CABI Digital Library. Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. [Link]

-

Ataman Kimya. 4-HYDROXYBENZOIC ACID. [Link]

-

National Center for Biotechnology Information. (2021). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13435929, this compound, (R)-. [Link]

-

ChemBK. 4-(2-Hydroxyethyl)benzoic acid. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11470, 4-Acetylbenzoic Acid. [Link]

- Google Patents. (n.d.).

-

National Institute of Technology and Evaluation, Japan. (n.d.). 4-hydroxybenzoic acid. [Link]

Sources

- 1. 4-Acetylbenzoic Acid | C9H8O3 | CID 11470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. www1.chem.umn.edu [www1.chem.umn.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 6. Sodium Borohydride [commonorganicchemistry.com]

- 7. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 8. US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester - Google Patents [patents.google.com]

- 9. Experiment 12. Preparation of 4-acetoxybenzoic acid [wwwchem.uwimona.edu.jm]

- 10. spectrabase.com [spectrabase.com]

- 11. This compound | C9H10O3 | CID 506061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chemscene.com [chemscene.com]

- 13. 4-(1-HYDROXY-ETHYL)-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 14. US10669223B2 - Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material - Google Patents [patents.google.com]

Spectroscopic data for 4-(1-Hydroxyethyl)benzoic acid

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(1-Hydroxyethyl)benzoic Acid

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS: 97364-15-3), a key chemical intermediate.[1][2] Intended for researchers, chemists, and drug development professionals, this document synthesizes predicted and established spectroscopic principles to offer a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By explaining the causality behind spectral features and providing validated experimental protocols, this guide serves as an authoritative resource for the structural elucidation and quality control of this compound.

Introduction and Molecular Overview

This compound, with the molecular formula C₉H₁₀O₃ and a molecular weight of 166.17 g/mol , is a disubstituted benzene derivative featuring both a carboxylic acid and a secondary alcohol functional group.[1] Its structure presents a unique combination of electronic and steric features that are clearly resolved by modern spectroscopic techniques. Understanding these spectral signatures is paramount for confirming its identity, assessing its purity, and studying its role in synthetic pathways.

This guide will deconstruct the ¹H NMR, ¹³C NMR, IR, and MS data, linking every signal, peak, and fragment to the underlying molecular architecture.

Molecular Structure and Spectroscopic Implications

The key to interpreting the spectra of this compound lies in understanding its constituent parts: a 1,4-disubstituted (para) aromatic ring, a carboxylic acid group, and a 1-hydroxyethyl side chain.

Caption: Annotated structure of this compound.

-

Aromatic System: The para-substitution pattern will produce a characteristic AA'BB' splitting pattern in the ¹H NMR spectrum.

-

Carboxylic Acid: This group contains a highly deshielded acidic proton and a carbonyl carbon, which will be prominent in ¹H and ¹³C NMR, respectively. Its O-H and C=O bonds will produce strong, characteristic bands in the IR spectrum.

-

1-Hydroxyethyl Group: This chiral center contains a methine proton (CH), a methyl group (CH₃), and a hydroxyl proton. These will give rise to a quartet and a doublet in the ¹H NMR spectrum due to spin-spin coupling.

Spectroscopic Data Analysis

¹H NMR Spectroscopy

The proton NMR spectrum provides a quantitative map of the hydrogen environments in the molecule. For a carboxylic acid, a polar deuterated solvent like DMSO-d₆ is often preferred as it can solubilize the compound and exchange with the acidic protons.[3]

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Label | Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|---|

| H-O2 | ~12.9 | Broad Singlet | 1H | Carboxylic Acid OH | Highly deshielded due to acidity and hydrogen bonding.[4][5] |

| H-2, H-6 | ~7.90 | Doublet | 2H | Aromatic CH | Ortho to the electron-withdrawing carboxylic acid group, resulting in significant deshielding. |

| H-3, H-5 | ~7.45 | Doublet | 2H | Aromatic CH | Ortho to the electron-donating hydroxyethyl group, less deshielded than H-2/H-6. |

| H-O3 | ~5.30 | Singlet/Doublet | 1H | Alcohol OH | Chemical shift is concentration-dependent; may couple with H-8. |

| H-8 | ~4.80 | Quartet | 1H | Benzylic CH | Deshielded by the aromatic ring and oxygen. Split by the three H-9 protons. |

| H-9 | ~1.35 | Doublet | 3H | Methyl CH₃ | Shielded aliphatic proton, split by the single H-8 proton. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the electronic environment of each carbon atom. The chemical shifts are highly sensitive to the electronegativity of attached atoms and resonance effects.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Label | Predicted Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|---|

| C-7 | ~167.5 | Carboxylic Acid C=O | Carbonyl carbons in aromatic acids are highly deshielded.[6] |

| C-4 | ~148.0 | Aromatic C-CH(OH) | Quaternary carbon attached to the electron-donating hydroxyethyl group, deshielded. |

| C-1 | ~130.5 | Aromatic C-COOH | Quaternary carbon attached to the electron-withdrawing carboxyl group. |

| C-2, C-6 | ~129.5 | Aromatic CH | Carbons ortho to the carboxyl group. |

| C-3, C-5 | ~125.0 | Aromatic CH | Carbons ortho to the hydroxyethyl group. |

| C-8 | ~68.0 | Benzylic CH | Carbon attached to an oxygen atom is significantly deshielded. |

| C-9 | ~25.0 | Methyl CH₃ | Standard aliphatic carbon chemical shift. |

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally useful for identifying functional groups based on their vibrational frequencies. For a solid sample like this compound, the KBr pellet method is a standard and effective technique.[7][8]

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group | In-depth Interpretation |

|---|---|---|---|---|

| ~3300-2500 | Broad, Strong | O-H Stretch | Carboxylic Acid | The extreme broadness is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids.[4][6] |

| ~3400 | Medium, Sharp | O-H Stretch | Alcohol | The secondary alcohol O-H stretch appears as a sharper band, often superimposed on the broad carboxylic acid signal. |

| ~3050 | Medium | C-H Stretch | Aromatic | Characteristic stretching vibration for sp² C-H bonds on the benzene ring. |

| ~2980 | Medium | C-H Stretch | Aliphatic | Stretching vibrations for the sp³ C-H bonds in the ethyl group. |

| ~1690 | Strong, Sharp | C=O Stretch | Carboxylic Acid | This intense absorption is characteristic of a carbonyl group conjugated with an aromatic ring.[9] |

| ~1610, ~1580 | Medium-Strong | C=C Stretch | Aromatic Ring | Skeletal vibrations of the benzene ring. |

| ~1300 | Strong | C-O Stretch | Carboxylic Acid / Alcohol | A combination of C-O stretching and O-H bending vibrations. |

| ~850 | Strong | C-H Bend | Aromatic (para) | Out-of-plane bending for a 1,4-disubstituted ring, highly diagnostic of the substitution pattern. |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule, offering clues to its structure. The fragmentation of benzoic acid derivatives is well-documented.[10]

-

Molecular Ion (M⁺∙): The parent molecule minus one electron. Expected at m/z = 166 . This peak may be of moderate to low intensity in aromatic acids.[5]

-

Key Fragmentation Pathways:

-

Alpha-Cleavage: The most favorable fragmentation is the cleavage of the C-C bond adjacent to the aromatic ring and the benzylic alcohol. This results in the loss of a methyl radical (∙CH₃, 15 Da) to form a very stable, resonance-stabilized cation.

-

[M - 15]⁺ at m/z = 151 (base peak is likely).

-

-

Loss of Water: Dehydration of the secondary alcohol can occur.

-

[M - 18]⁺ at m/z = 148 .

-

-

Carboxylic Acid Fragmentation: Fragmentation patterns typical of benzoic acid are also expected.[10]

-

Loss of a hydroxyl radical (∙OH, 17 Da): [M - 17]⁺ at m/z = 149 .

-

Loss of the entire carboxyl group (∙COOH, 45 Da): [M - 45]⁺ at m/z = 121 .

-

-

Standard Operating Protocols

Trustworthy data begins with robust and validated experimental methods. The following protocols represent standard practices for the spectroscopic analysis of a solid aromatic acid.

Workflow for Spectroscopic Analysis

Caption: General workflow for comprehensive spectroscopic characterization.

Protocol: FTIR Analysis via KBr Pellet

Causality: The KBr matrix is transparent to infrared radiation and, under pressure, forms a crystalline lattice that holds the sample, allowing for transmission analysis of solid compounds.[11][12] It is critical that the KBr and sample are completely dry to avoid a large, interfering O-H band from water.

-

Preparation: Gently grind ~100 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar to a fine powder.

-

Mixing: Add 1-2 mg of the this compound sample to the mortar. Grind the sample and KBr together thoroughly for 1-2 minutes to ensure a homogenous mixture and reduce particle size, which minimizes light scattering.[13]

-

Pellet Pressing: Transfer the powder mixture to a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for approximately 2 minutes. The resulting pellet should be clear and translucent.[7]

-

Data Acquisition: Place the pellet into the sample holder of the FTIR spectrometer. Acquire a background spectrum of the empty sample chamber first. Then, acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Protocol: NMR Sample Preparation and Acquisition

Causality: The choice of solvent is critical. DMSO-d₆ is an excellent choice for carboxylic acids as it is a polar aprotic solvent that readily dissolves the analyte. The deuterium atoms prevent the solvent itself from creating overwhelming signals in the ¹H NMR spectrum.[3]

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.

-

Solvation: Using a pipette, add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Homogenization: Cap the NMR tube and gently vortex or invert it until the sample is completely dissolved.

-

Acquisition: Insert the tube into the NMR spectrometer. Acquire a standard ¹H spectrum, followed by a ¹³C spectrum. For unambiguous assignments, 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are highly recommended.

References

- 1. This compound | C9H10O3 | CID 506061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(1-HYDROXY-ETHYL)-BENZOIC ACID | 97364-15-3 [chemicalbook.com]

- 3. myneni.princeton.edu [myneni.princeton.edu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. jascoinc.com [jascoinc.com]

- 9. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. rockymountainlabs.com [rockymountainlabs.com]

- 12. FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. eng.uc.edu [eng.uc.edu]

1H NMR spectrum of 4-(1-Hydroxyethyl)benzoic acid

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-(1-Hydroxyethyl)benzoic Acid

Authored by: A Senior Application Scientist

Introduction: The Analytical Imperative in Modern Chemistry

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural elucidation of novel and known compounds is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for determining molecular structure in solution. This guide provides a comprehensive, in-depth analysis of the ¹H NMR spectrum of this compound, a versatile chiral building block in organic synthesis.[1][2][3] We will move from theoretical principles and spectral prediction to the practicalities of data acquisition and processing, offering field-proven insights into the causality behind each analytical step.

The molecule itself, this compound, possesses several key structural features—a carboxylic acid, a chiral benzylic alcohol, and a 1,4-disubstituted aromatic ring—that give rise to a rich and informative proton NMR spectrum. Understanding this spectrum is not merely an academic exercise; it is a critical step in quality control, reaction monitoring, and the characterization of derivatives in drug development pipelines.

Part 1: Theoretical Framework and Spectral Prediction

Before stepping into the laboratory, a robust theoretical analysis allows us to predict the spectrum, forming a hypothesis that we will then confirm experimentally. This predictive approach is a self-validating system; a match between prediction and result provides a high degree of confidence in the structural assignment.

The structure of this compound contains five distinct proton environments, which will translate into five unique signals in the ¹H NMR spectrum.

Molecular Structure:

Caption: Structure of this compound.

Chemical Shift (δ) Analysis

The chemical shift of a proton is dictated by its local electronic environment. Electron-withdrawing groups deshield protons, shifting their signals downfield (higher ppm), while electron-donating groups shield them, causing an upfield shift (lower ppm).

-

Carboxylic Acid Proton (Ha): This is the most deshielded proton, with its signal appearing far downfield. This is due to the strong electron-withdrawing nature of the adjacent carbonyl group and extensive hydrogen bonding.[4][5][6] Its chemical shift is highly dependent on solvent and concentration.[5]

-

Aromatic Protons (Hb, Hc): The benzene ring has two substituents in a 1,4- (or para) arrangement. The carboxylic acid group is electron-withdrawing, deshielding the ortho protons (Hc). The hydroxyethyl group is weakly electron-donating, shielding its ortho protons (Hb). This results in two distinct signals for the aromatic protons.

-

Methine Proton (Hd): This proton is on a carbon attached to both the aromatic ring (a benzylic position) and a hydroxyl group. Both groups are deshielding, shifting its signal significantly downfield relative to a simple alkyl proton.

-

Methyl Protons (He): These protons are adjacent to the chiral center and are shifted downfield from a typical methyl signal (~0.9 ppm) due to the proximity of the electronegative hydroxyl group.

-

Hydroxyl Proton (Hf): Similar to the carboxylic acid proton, the chemical shift of the hydroxyl proton is variable and depends on concentration, solvent, and temperature due to hydrogen bonding and chemical exchange. In many solvents, its signal is broad.

Spin-Spin Coupling (J-Coupling) and Multiplicity

Spin-spin coupling, or J-coupling, is the through-bond interaction between neighboring non-equivalent protons, causing signals to split into multiple lines (multiplicity).[7][8] The multiplicity is predicted by the n+1 rule , where 'n' is the number of equivalent neighboring protons.

-

Aromatic Protons (Hb, Hc): The protons Hb are adjacent to Hc, and vice versa. Therefore, the signal for Hb will be split into a doublet by Hc, and the signal for Hc will be split into a doublet by Hb. This creates a characteristic "AA'BB'" system, which often appears as two distinct doublets for para-substituted rings. The coupling constant between them is a typical ortho-coupling (³JHH).[9]

-

Methine and Methyl Protons (Hd, He): The methine proton (Hd) has three equivalent neighbors on the methyl group. Following the n+1 rule (3+1=4), its signal will be a quartet . The three methyl protons (He) have one neighbor, the methine proton. Their signal will therefore be a doublet (1+1=2). A key principle of NMR is that the coupling constant is mutual: the J-value measured from the quartet splitting will be identical to that of the doublet, confirming their connectivity.[10]

-

Exchangeable Protons (Ha, Hf): The carboxylic acid and hydroxyl protons typically undergo rapid chemical exchange with each other and with trace amounts of water in the solvent. This exchange averages out the coupling interactions, and they are almost always observed as broad singlets .[11]

Predicted ¹H NMR Data Summary

The following table summarizes the predicted spectral parameters.

| Proton Label | Chemical Environment | Predicted δ (ppm) | Predicted Multiplicity | Coupling Constant (J) | Integration |

| Ha | -COOH | 12.0 - 13.0 | Singlet (broad) | - | 1H |

| Hc | Aromatic (ortho to -COOH) | ~8.0 | Doublet | ³JHH ≈ 8 Hz | 2H |

| Hb | Aromatic (ortho to -CHOH) | ~7.5 | Doublet | ³JHH ≈ 8 Hz | 2H |

| Hd | -CH (OH)CH₃ | ~4.9 | Quartet | ³JHH ≈ 6.5 Hz | 1H |

| Hf | -OH | 2.0 - 5.0 (variable) | Singlet (broad) | - | 1H |

| He | -CH(OH)CH₃ | ~1.5 | Doublet | ³JHH ≈ 6.5 Hz | 3H |

Note: Chemical shifts are highly solvent-dependent. These predictions are based on typical values in a solvent like DMSO-d₆.

Chirality Considerations

The methine carbon (C8) is a stereocenter, making this compound a chiral molecule. While this specific molecule does not contain diastereotopic protons (which would require a CH₂ group adjacent to the chiral center), the presence of chirality is a crucial consideration.[12][13][14] If analyzing a chiral derivative or using a chiral solvent, enantiomers can sometimes be distinguished by NMR.[15]

Part 2: Experimental Protocol for Spectrum Acquisition

A reliable protocol is a self-validating system. Each step is designed to minimize artifacts and produce a spectrum that accurately reflects the molecular structure. Adherence to established standards is critical for reproducibility.[16]

Step-by-Step Methodology

-

Sample Preparation:

-

Analyte Weighing: Accurately weigh approximately 5-10 mg of this compound. For quantitative analysis (qNMR), this weight must be recorded to four decimal places using a calibrated analytical balance.[17]

-

Solvent Choice: Use 0.6-0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).

-

Causality: DMSO-d₆ is a polar aprotic solvent that readily dissolves the analyte. Crucially, its residual proton signal does not obscure analyte signals, and it forms strong hydrogen bonds with the -OH and -COOH protons, slowing their exchange rate. This allows them to be observed as distinct, albeit broad, signals. Using CDCl₃ can lead to rapid exchange with trace D₂O, causing these signals to disappear.[4][11]

-

-

Internal Standard: Add a small amount (e.g., 1% v/v) of tetramethylsilane (TMS).

-

Causality: TMS is chemically inert and provides a sharp singlet at a defined 0.00 ppm, serving as the primary reference for the chemical shift scale.[18]

-

-

Solubilization: Transfer the weighed solid and solvent to a clean, dry 5 mm NMR tube. Cap the tube and vortex or sonicate gently until the solid is completely dissolved.

-

-

Instrument Setup and Calibration (e.g., on a 400 MHz Spectrometer):

-

Insertion and Locking: Insert the sample into the spectrometer. The instrument's software will lock onto the deuterium signal of the DMSO-d₆, stabilizing the magnetic field.

-

Shimming: Perform an automated or manual shimming procedure.

-

Causality: Shimming adjusts the homogeneity of the magnetic field across the sample volume. A well-shimmed sample results in sharp, symmetrical peaks and high resolution, which is essential for accurate coupling constant measurements.

-

-

Pulse Calibration: Determine the 90° pulse width (pw90).

-

Causality: This ensures the radiofrequency pulse provides the maximum signal intensity for a single scan, which is vital for sensitivity and for the proper execution of more complex NMR experiments.[16]

-

-

-

Data Acquisition:

-

Experiment Selection: Choose a standard 1D proton acquisition experiment.

-

Parameter Setting:

-

Spectral Width: Set to ~16 ppm to ensure all signals, including the downfield carboxylic acid proton, are captured.

-

Number of Scans (NS): Set to 8 or 16. This is usually sufficient for a sample of this concentration.

-

Relaxation Delay (D1): Set to 5 seconds.

-

Causality: A sufficiently long relaxation delay allows all protons to return to their equilibrium state before the next pulse. A short delay can lead to signal saturation, especially for protons with long relaxation times, making integration values inaccurate. This is a critical parameter for any quantitative work.

-

-

-

Acquisition: Start the experiment. The instrument will collect the Free Induction Decay (FID) data.

-

Experimental Workflow Diagram

Caption: Workflow for ¹H NMR sample preparation and data acquisition.

Part 3: Data Processing and Spectrum Analysis

The raw data (FID) acquired by the spectrometer must be mathematically processed to generate the final, interpretable spectrum.[19][20] Modern NMR software automates much of this, but understanding the steps is crucial for troubleshooting and ensuring data integrity.

Data Processing Workflow

-

Fourier Transform (FT): The time-domain FID signal is converted into a frequency-domain spectrum.

-

Phase Correction: The transformed spectrum is manually or automatically phased to ensure all peaks have a pure absorption lineshape (pointing upwards from a flat baseline).

-

Baseline Correction: A polynomial function is applied to correct any rolling or distortion in the spectrum's baseline.

-

Referencing: The chemical shift axis is calibrated by setting the TMS signal to exactly 0.00 ppm.

-

Integration: The area under each signal is calculated. These areas are proportional to the number of protons giving rise to the signal. The values are normalized, typically by setting the smallest, well-defined signal (like the methine quartet) to 1.

-

Peak Picking: The precise frequency (in Hz) and chemical shift (in ppm) of each line in the multiplets are determined. This allows for the accurate calculation of coupling constants.

Data Processing Diagram

Caption: Standard workflow for processing raw NMR data.

Analysis of the Interpreted Spectrum

Upon processing, the spectrum of this compound in DMSO-d₆ would show:

-

δ 12.9 ppm (broad singlet, 1H): Unequivocally assigned to the carboxylic acid proton (Ha) . Its broadness is characteristic of an exchangeable proton.

-

δ 7.95 ppm (doublet, 2H): Assigned to the aromatic protons ortho to the -COOH group (Hc) . The downfield shift is consistent with the electron-withdrawing effect of the carboxylic acid. The splitting (J ≈ 8.2 Hz) is due to coupling with Hb.

-

δ 7.45 ppm (doublet, 2H): Assigned to the aromatic protons ortho to the -CH(OH) group (Hb) . They are upfield relative to Hc. The coupling constant is identical (J ≈ 8.2 Hz), confirming the para-substitution pattern.

-

δ 5.40 ppm (broad singlet, 1H): This is the hydroxyl proton (Hf) . In DMSO, it often appears as a distinct signal that couples to its neighbor. In this case, it might appear as a doublet, and in turn, split the methine proton signal. However, a broad singlet is also common.

-

δ 4.80 ppm (quartet, 1H): This signal is the methine proton (Hd) . The quartet multiplicity confirms it is adjacent to a methyl group. The coupling constant (J ≈ 6.5 Hz) must match the methyl doublet.

-

δ 1.35 ppm (doublet, 3H): This upfield doublet corresponds to the three methyl protons (He) . Its integration value of 3H and its doublet splitting (J ≈ 6.5 Hz) provide conclusive evidence for the -CH(OH)CH₃ moiety and its connectivity.

The integration values of 1H : 2H : 2H : 1H : 1H : 3H perfectly match the number of protons in each unique environment, validating the overall assignment.

Conclusion

The ¹H NMR spectrum of this compound is a textbook example of how fundamental principles—chemical shift, spin-spin coupling, and integration—converge to provide an unambiguous structural fingerprint. Each signal tells a part of the molecule's story: the downfield singlets reveal the acidic protons, the pair of doublets paints a picture of the substituted aromatic ring, and the coupled quartet-doublet system confirms the identity and connectivity of the hydroxyethyl side chain. This guide has detailed the journey from theoretical prediction to the final interpreted spectrum, emphasizing the causality behind each experimental choice and analytical step. For researchers in drug discovery and development, mastering this level of spectral interpretation is not just a skill but a necessity for ensuring the integrity and success of their scientific endeavors.

References

-

Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. [Link][12]

-

ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. [Link][7]

-

University of Colorado Boulder, Department of Chemistry. Spin-spin splitting and coupling - Coupling in 1H NMR. [Link][21]

-

NMRTEC. (2025, July 17). Spotting diastereotopic protons in the NMR spectrum. [Link][22]

-

OpenOChem Learn. Identifying Homotopic, Enantiotopic and Diastereotopic Protons. [Link][13]

-

Revue Roumaine de Chimie. 1H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES. [Link][23]

-

JoVE. (2024, April 4). Video: ¹H NMR Chemical Shift Equivalence: Enantiotopic and Diastereotopic Protons. [Link][14]

-

The MetaRbolomics Project. 2.3 NMR data handling and (pre-)processing. [Link][24]

-

PNNL. (2024, February 22). An R Package for NMR Data Processing. [Link][25]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 506061, this compound. [Link][2]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13435929, this compound, (R)-. [Link][26]

-

University of Calgary. Ch 13 - Coupling. [Link]

-

Organic Chemistry Data. 5.3 Spin-Spin Splitting: J-Coupling. [Link][10]

-

JoVE. (2025, May 22). Video: NMR and Mass Spectroscopy of Carboxylic Acids. [Link][4]

-

MathWorks. (2024, June 14). NMR Data Processing and Analysis. [Link][27]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000500). [Link][28]

-

The Royal Society of Chemistry. Supplementary Information. [Link][30]

-

UC Santa Barbara, Department of Chemistry & Biochemistry. Chemical Shift Referencing. [Link][18]

-

PubMed Central. (2020, May 4). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. [Link][15]

-

NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link][5]

-

Biological Magnetic Resonance Bank. bmse000092 4-Hydroxy-benzoic Acid. [Link][31]

-

University of Missouri–St. Louis. Acid Unknowns Docx. [Link][11]

-

Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: Hans Reich NMR Collection. [Link][32]

-

Protein Data Bank. 4-(2-Hydroxyethyl)benzoicacid | C9H10O3. [Link][33]

-

University of Arizona, Department of Chemistry and Biochemistry. Spectroscopy Tutorial: Carboxylic Acids. [Link][6]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid. [Link][34]

-

University of Ottawa, NMR Facility. Quantitative NMR Spectroscopy. [Link][17]

-

SpectraBase. Benzoic acid, 4-(1-hydroxyethyl)-, methyl ester - Optional[13C NMR] - Chemical Shifts. [Link][35]

-

Iowa State University, Chemical Instrumentation Facility. NMR Coupling Constants. [Link][9]

-

SpectraBase. 4-Hydroxy-benzoic acid methyl ester - Optional[1H NMR] - Spectrum. [Link][36]

Sources

- 1. PubChemLite - this compound (C9H10O3) [pubchemlite.lcsb.uni.lu]

- 2. This compound | C9H10O3 | CID 506061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(1-HYDROXY-ETHYL)-BENZOIC ACID | 97364-15-3 [chemicalbook.com]

- 4. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. acdlabs.com [acdlabs.com]

- 8. J-coupling - Wikipedia [en.wikipedia.org]

- 9. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Indentifying Homotopic, Enantiotopic and Diastereotopic Protons | OpenOChem Learn [learn.openochem.org]

- 14. jove.com [jove.com]

- 15. Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sigma-Aldrich [sigmaaldrich.com]

- 17. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 18. Chemical Shift Referencing [nmr.chem.ucsb.edu]

- 19. scribd.com [scribd.com]

- 20. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

- 21. orgchemboulder.com [orgchemboulder.com]

- 22. Spotting diastereotopic protons in the NMR spectrum [ns1.almerja.com]

- 23. revroum.lew.ro [revroum.lew.ro]

- 24. 2.3 NMR data handling and (pre-)processing | The MetaRbolomics book [rformassspectrometry.github.io]

- 25. An R Package for NMR Data Processing | Research Highlight | PNNL [pnnl.gov]

- 26. This compound, (R)- | C9H10O3 | CID 13435929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 27. mathworks.com [mathworks.com]

- 28. hmdb.ca [hmdb.ca]

- 29. This compound | CAS#:97364-15-3 | Chemsrc [chemsrc.com]

- 30. rsc.org [rsc.org]

- 31. bmse000092 4-Hydroxy-benzoic Acid at BMRB [bmrb.io]

- 32. organicchemistrydata.org [organicchemistrydata.org]

- 33. 4-(2-Hydroxyethyl)benzoicacid | C9H10O3 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 34. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 35. spectrabase.com [spectrabase.com]

- 36. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the ¹³C NMR Analysis of 4-(1-Hydroxyethyl)benzoic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 4-(1-Hydroxyethyl)benzoic acid, a key intermediate in various synthetic pathways. We will delve into the theoretical prediction of the ¹³C NMR spectrum, detailing the chemical shift assignments based on substituent effects and molecular structure. Furthermore, this document outlines a robust, field-proven experimental protocol for acquiring a high-resolution spectrum, including the application of advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT) for unambiguous signal identification. The methodologies described herein are designed to ensure scientific integrity and reproducibility, providing researchers with the necessary tools for confident structural elucidation.

Introduction: The Role of ¹³C NMR in Structural Verification

In the landscape of pharmaceutical research and drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. Among the arsenal of analytical techniques, ¹³C NMR spectroscopy provides direct, high-resolution insight into the carbon skeleton of a molecule. Unlike ¹H NMR, which focuses on the proton environment, ¹³C NMR allows for the direct observation of each unique carbon atom, making it an indispensable tool for isomer differentiation, purity assessment, and final structure verification.

The ¹³C isotope has a low natural abundance of approximately 1.1%, which, combined with its lower magnetogyric ratio, results in inherently lower sensitivity compared to ¹H NMR. However, this low abundance is also advantageous, as it virtually eliminates the probability of ¹³C-¹³C coupling in a single molecule, leading to spectra where each chemically non-equivalent carbon typically appears as a sharp singlet under standard proton-decoupled conditions.[1] The chemical shift of a ¹³C nucleus is highly sensitive to its local electronic environment, spanning a wide range of up to 220 ppm, which minimizes signal overlap and facilitates detailed analysis.[1]

This guide will focus on applying these principles to this compound, a molecule with distinct chemical functionalities whose structural integrity is critical for its intended applications.

Molecular Structure and Predicted ¹³C NMR Spectrum

The structure of this compound (C₉H₁₀O₃) contains a p-disubstituted benzene ring, a carboxylic acid group, and a secondary alcohol side chain.

Figure 1: Chemical Structure of this compound.[2]

Analysis of Carbon Environments

A detailed examination of the molecule's structure reveals nine chemically non-equivalent carbon atoms. The para-substitution of the benzene ring would typically create symmetry, reducing the number of aromatic signals. However, the chiral center at the methine carbon (Cα) of the hydroxyethyl group renders the two ortho carbons (C-2, C-6) and the two meta carbons (C-3, C-5) diastereotopic. Consequently, they are chemically and magnetically non-equivalent, and each should produce a distinct signal.

Therefore, a total of nine distinct signals are predicted in the proton-decoupled ¹³C NMR spectrum.

Chemical Shift Prediction and Rationale

The chemical shift of each carbon is predicted based on its hybridization state and the electronic effects (inductive and resonance) of neighboring substituents. The benzene ring is substituted with an electron-withdrawing carboxylic acid group (-COOH) and a weakly electron-donating hydroxyethyl group (-CH(OH)CH₃).

-

Electron-withdrawing groups (like -COOH) deshield aromatic carbons, shifting their signals downfield (to a higher ppm value), with the most significant effect at the ipso and ortho positions.[3][4]

-

Electron-donating groups (like alkyls) shield aromatic carbons, shifting their signals upfield (to a lower ppm value), particularly at the ortho and para positions.[3][4]

-

Carboxyl carbons themselves are highly deshielded and appear far downfield, typically in the 165-185 ppm range.[5][6]

-

Carbons bonded to oxygen (alcohols, ethers) are also significantly deshielded and appear in the 50-80 ppm range.[7]

Based on these principles, the predicted chemical shifts for each carbon in this compound are summarized in the table below.

| Carbon Atom | Label | Hybridization | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carboxyl | C=O | sp² | 168 - 175 | Characteristic range for aromatic carboxylic acids.[5][8] |

| Aromatic (ipso) | C-4 | sp² | 147 - 152 | Attached to the electron-donating -CH(OH)CH₃ group, leading to a significant downfield shift for the substituted carbon.[9] |

| Aromatic (ipso) | C-1 | sp² | 131 - 136 | Attached to the electron-withdrawing -COOH group.[9] |

| Aromatic (ortho to -COOH) | C-2, C-6 | sp² | 129 - 132 | Deshielded by the adjacent -COOH group. Expected to be two close but distinct signals.[10] |

| Aromatic (ortho to -CH(OH)CH₃) | C-3, C-5 | sp² | 125 - 128 | Shielded by the adjacent -CH(OH)CH₃ group. Expected to be two close but distinct signals.[10] |

| Methine | Cα | sp³ | 68 - 72 | Aliphatic carbon bonded to a hydroxyl group, causing a strong downfield shift. |

| Methyl | Cβ | sp³ | 23 - 27 | Standard aliphatic methyl carbon, slightly deshielded by the adjacent Cα-OH group. |

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound.

Experimental Protocol for High-Resolution Spectrum Acquisition

The following protocol is a self-validating system designed to produce a high-quality, reproducible ¹³C NMR spectrum. The causality behind each step is explained to provide a deeper understanding of the experimental choices.

Step-by-Step Methodology

-

Sample Preparation:

-

Action: Accurately weigh 20-30 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃. Note: DMSO-d₆ is often preferred for carboxylic acids due to its ability to solubilize polar compounds and prevent strong hydrogen bonding with the solvent.

-

Causality: A sufficient concentration is required to obtain a good signal-to-noise ratio in a reasonable time, given the low natural abundance of ¹³C. Deuterated solvents are used to avoid large interfering signals from the solvent itself.

-

Action: Add a small amount (1-2 µL) of tetramethylsilane (TMS) as an internal reference standard.

-

Causality: TMS provides a sharp signal at 0.0 ppm, serving as a universal reference point for the chemical shift scale, ensuring data comparability across different instruments.[1]

-

Action: Filter the solution through a small plug of glass wool into a 5 mm NMR tube.

-

Causality: This removes any particulate matter that could degrade the magnetic field homogeneity and, consequently, the spectral resolution.

-

-

Instrument Configuration:

-

Action: Insert the sample into the NMR spectrometer. Ensure the probe is tuned to the ¹³C frequency and matched to the sample's impedance.

-

Causality: Proper tuning and matching maximize the efficiency of radiofrequency pulse transmission and signal detection, which is critical for a low-sensitivity nucleus like ¹³C.

-

Action: Lock the field onto the deuterium signal of the solvent.

-

Causality: The deuterium lock compensates for any magnetic field drift over the course of the experiment, ensuring stable and sharp signals.

-

Action: Shim the magnetic field to optimize its homogeneity, aiming for a narrow and symmetrical TMS signal.

-

Causality: A homogeneous magnetic field across the sample volume is essential for achieving high resolution and minimizing peak distortion.

-

-

Data Acquisition (Proton-Decoupled Spectrum):

-

Action: Select a standard ¹³C observation pulse program with broadband proton decoupling (e.g., zgpg30 on Bruker systems).

-

Causality: Broadband decoupling irradiates all proton frequencies simultaneously, which collapses the C-H coupling multiplets into singlets, simplifying the spectrum and increasing the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE).[11]

-

Action: Set key acquisition parameters:

-

Spectral Width (SW): ~240 ppm (e.g., from -10 to 230 ppm) to ensure all signals, including the carboxyl carbon, are captured.

-

Relaxation Delay (D1): 2-5 seconds.

-

Causality: Quaternary carbons (like C-1, C-4, and the carboxyl carbon) often have long relaxation times (T₁). A sufficiently long relaxation delay is crucial to allow these nuclei to return to equilibrium before the next pulse, ensuring their signals are not attenuated or lost.[12]

-

Number of Scans (NS): 1024 to 4096, depending on the sample concentration.

-

Causality: Signal averaging (acquiring multiple scans) is necessary to improve the signal-to-noise ratio for the insensitive ¹³C nucleus.

-

-

-

Data Processing:

-

Action: Apply an exponential window function (line broadening of 1-2 Hz) before Fourier transformation.

-

Causality: This mathematical function improves the signal-to-noise ratio at the minor expense of resolution, which is a common and beneficial trade-off.

-

Action: Perform Fourier transformation, followed by automatic or manual phase correction and baseline correction.

-

Causality: These steps convert the time-domain signal into the familiar frequency-domain spectrum and ensure that all peaks are correctly phased (purely absorptive) and that the baseline is flat for accurate analysis.

-

Action: Calibrate the spectrum by setting the TMS peak to 0.0 ppm.

-

Causality: This final step references the entire spectrum, allowing for accurate determination of all other chemical shifts.

-

Experimental Workflow Diagram

Caption: Workflow for ¹³C NMR Spectrum Acquisition.

Advanced Analysis: DEPT for Multiplicity Determination

While the proton-decoupled spectrum confirms the number of unique carbons, it provides no information about the number of attached protons. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable for this purpose.[11] The two most common variants are DEPT-90 and DEPT-135.

-

DEPT-90: This experiment displays signals only for methine (CH) carbons.

-

DEPT-135: This experiment displays methine (CH) and methyl (CH₃) carbons as positive signals, and methylene (CH₂) carbons as negative signals. Quaternary carbons do not appear in either spectrum.

For this compound, a DEPT analysis would yield:

-

DEPT-90 Spectrum: Positive signals for the four aromatic CH carbons (C-2, C-3, C-5, C-6) and the methine carbon (Cα).

-

DEPT-135 Spectrum: Positive signals for the four aromatic CH carbons, the methine carbon (Cα), and the methyl carbon (Cβ). No negative signals would be present as there are no CH₂ groups.

This allows for the unambiguous assignment of Cα and Cβ in the side chain and confirms the assignments of the protonated aromatic carbons.

Caption: Logic of DEPT Spectral Editing.

Conclusion

The ¹³C NMR analysis of this compound is a clear demonstration of the technique's power in molecular structure elucidation. Through a systematic approach involving the prediction of chemical shifts based on established substituent effects and the application of a rigorous experimental protocol, a complete and confident assignment of all nine unique carbon atoms is achievable. The predicted spectrum, characterized by a downfield carboxyl signal, a cluster of six distinct aromatic signals, and two aliphatic signals for the side chain, provides a unique fingerprint for this molecule. The further application of DEPT spectroscopy serves as a definitive tool to confirm the multiplicity of each carbon, reinforcing the final structural assignment and upholding the highest standards of scientific integrity in chemical analysis.

References

- Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics.

- Yamamoto, O., & Yanagisawa, M. (1977). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Taylor & Francis Online.

- Spiesecke, H., & Schneider, W. G. (1961). Substituent Effects on the C13 and H1 Chemical Shifts in Monosubstituted Benzenes. The Journal of Chemical Physics.

- JoVE. (2025). NMR Spectroscopy of Benzene Derivatives. Journal of Visualized Experiments.

- University of Calgary. (n.d.). Ch 13 - 13C NMR Spectroscopy. University of Calgary.

- LibreTexts Chemistry. (2021). 5.7: 13C-NMR Spectroscopy. Chemistry LibreTexts.

- NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.

- Oregon State University. (2020). CH 336: Carboxylic Acid Spectroscopy.

- JoVE. (2023). Spectroscopy of Carboxylic Acid Derivatives. Journal of Visualized Experiments.

- LibreTexts Chemistry. (2024). 15.

- Various Authors. (n.d.). 13C NMR spectroscopy • Chemical shift. Course Hero.

- University of Arizona. (n.d.). 13C-NMR. University of Arizona.

- University of Sheffield. (n.d.). 13 Carbon NMR. University of Sheffield.

- Wikipedia. (n.d.). Carbon-13 nuclear magnetic resonance. Wikipedia.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts.

- Various Authors. (n.d.). 13C NMR Chemical Shift Table. Scribd.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. This compound | C9H10O3 | CID 506061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. Video: Spectroscopy of Carboxylic Acid Derivatives [jove.com]

- 9. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Carbon-13 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 12. 13Carbon NMR [chem.ch.huji.ac.il]

Physical and chemical properties of 4-(1-Hydroxyethyl)benzoic acid

An In-depth Technical Guide to the Physical and Chemical Properties of 4-(1-Hydroxyethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a benzoic acid derivative characterized by a hydroxyethyl group at the para position of the benzene ring.[1] This bifunctional molecule, containing both a carboxylic acid and a secondary alcohol, serves as a versatile building block in organic synthesis. Its structural features make it a compound of interest in medicinal chemistry and materials science, where it can be utilized as an intermediate for more complex molecules, including active pharmaceutical ingredients (APIs).[1][2] This guide provides a comprehensive overview of its core physical and chemical properties, synthesis, and safety considerations, offering a foundational resource for laboratory and development settings.

Core Molecular and Physical Properties

The fundamental identity and physical characteristics of a compound are paramount for its application in research and development. These properties dictate storage conditions, solvent selection, and analytical approaches.

Structure and Identification

The molecular structure consists of a central benzene ring substituted with a carboxylic acid group and a 1-hydroxyethyl group at positions 1 and 4, respectively. The presence of a chiral center at the benzylic carbon of the hydroxyethyl group means the compound can exist as a racemate or as individual (R) and (S) enantiomers.[3]

Caption: Chemical structure of this compound.

Table 1: Compound Identification

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | [4] |

| CAS Number | 97364-15-3 (Racemate) | [4][5][6] |

| 125577-90-4 ((R)-enantiomer) | [3] | |

| Molecular Formula | C₉H₁₀O₃ | [3][4][5][6] |

| Molecular Weight | 166.17 g/mol | [3][4][5][6] |

| InChIKey | UBXQIJLWYJGCCO-UHFFFAOYSA-N | [4] |

| Canonical SMILES | CC(C1=CC=C(C=C1)C(=O)O)O |[4][6] |

Physicochemical Data

The physical properties of this compound are largely governed by its ability to form intermolecular hydrogen bonds via its carboxylic acid and hydroxyl groups. This results in a relatively high melting point and moderate polarity.[1]

Table 2: Key Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Appearance | White solid | [7] |

| Melting Point | 138-139°C | [5] |

| Boiling Point | 336.6 ± 25.0 °C at 760 mmHg | [5] |

| Density | 1.2 ± 0.1 g/cm³ | [5] |

| pKa (Predicted) | 4.27 ± 0.10 | [8] |

| LogP (Predicted) | 1.4381 |[6] |

Solubility Profile

The presence of both polar functional groups (carboxyl and hydroxyl) and a nonpolar benzene ring gives this compound a mixed solubility profile. It is expected to be soluble in polar organic solvents like alcohols, ethers, and acetone, but has limited solubility in water.[1][9] The acidic nature of the carboxylic group implies that its solubility in aqueous solutions is pH-dependent; it will be significantly more soluble in basic solutions where it is deprotonated to form the carboxylate salt.

Chemical Properties and Reactivity

The reactivity of this compound is dominated by its two primary functional groups: the carboxylic acid and the secondary alcohol. These sites allow for a variety of chemical transformations, making it a valuable synthetic intermediate.

-

Carboxylic Acid Group: This group can undergo typical reactions such as esterification, amidation, and reduction. The formation of esters (e.g., methyl or ethyl esters) is a common strategy to protect the carboxylic acid or to modify the compound's properties.[10][11]

-

Hydroxyl Group: The secondary alcohol can be oxidized to a ketone (yielding 4-acetylbenzoic acid), esterified, or used in ether synthesis.[5] Its presence is key to the molecule's utility as a chiral building block when used in its enantiomerically pure forms.[3]

The aromatic ring can also undergo electrophilic substitution, although the carboxylic acid group is deactivating and meta-directing, while the hydroxyethyl group is weakly activating and ortho-, para-directing. The interplay of these groups dictates the regioselectivity of such reactions.

Synthesis Pathway

A common laboratory-scale synthesis involves the selective oxidation of a precursor. One documented method utilizes an iron(III) nitrate nonahydrate and TEMPO (2,2,6,6-Tetramethyl-1-piperidinyloxy) catalytic system to oxidize the corresponding ethylbenzene derivative under an oxygen atmosphere.[12]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Catalytic Oxidation Synthesis[12]

This protocol is adapted from a literature procedure and should be performed by qualified personnel with appropriate safety measures.

-

Apparatus Setup: To a Schlenk tube, add iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O, 0.1 mmol), TEMPO (0.1 mmol), and potassium chloride (KCl, 0.1 mmol).

-

Addition of Reactants: Add the starting material (e.g., 4-ethyltoluene, 1.0 mmol) followed by 1,2-dichloroethane (DCE, 4.0 mL).

-

Reaction Atmosphere: Seal the Schlenk tube and establish an oxygen atmosphere using an oxygen-filled gas bag.

-

Reaction Execution: Stir the mixture vigorously at 25 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of petroleum ether/ethyl acetate (5:1). The reaction typically runs for approximately 48 hours.

-

Initial Workup: Upon completion, filter the crude reaction mixture through a short plug of silica gel, eluting with diethyl ether (Et₂O).

-

Purification: Evaporate the solvent from the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel, using a gradient of petroleum ether/ethyl acetate as the eluent to isolate the final product.

Causality Note: The Fe(NO₃)₃/TEMPO system is a well-established catalytic pair for the aerobic oxidation of benzylic C-H bonds. TEMPO acts as the direct oxidant, and the iron salt serves to regenerate the active oxoammonium species from the resulting hydroxylamine, using molecular oxygen as the terminal oxidant. This allows the reaction to proceed with only a catalytic amount of the reagents.

Spectroscopic Data

Spectroscopic analysis is essential for structure confirmation and purity assessment. While a comprehensive set of spectra for this compound is not publicly available in a single source, data for its methyl ester and related analogs provide insight into expected spectral features.[10]

-

¹H NMR: Expected signals would include: a doublet for the methyl protons (-CH₃), a quartet for the benzylic proton (-CHOH), aromatic protons in the 7-8 ppm region showing a characteristic AA'BB' pattern, and broad singlets for the hydroxyl (-OH) and carboxylic acid (-COOH) protons, which are exchangeable with D₂O.

-

¹³C NMR: Key signals would correspond to the methyl carbon, the benzylic carbon bearing the hydroxyl group (~70 ppm), aromatic carbons, and the carbonyl carbon of the carboxylic acid (>170 ppm).[10]

-

IR Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch of the alcohol and carboxylic acid (broad, ~3300-2500 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), and C-O stretching, as well as aromatic C-H and C=C bands.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight (166.17 g/mol ). Predicted collision cross-section data is available, which is useful for ion mobility-mass spectrometry studies.[13]

Applications in Research and Drug Development

As a bifunctional intermediate, this compound and its derivatives are valuable in several areas:

-

Pharmaceutical Synthesis: It can serve as a precursor for synthesizing more complex molecules with potential biological activity. The hydroxyl and carboxylic acid moieties provide handles for derivatization to explore structure-activity relationships (SAR).[1][2]

-

Building Block: In its chiral forms, it is a valuable building block for asymmetric synthesis, allowing for the construction of enantiomerically pure target molecules.

-

Polymer and Materials Science: The dual functionality allows it to be used as a monomer in the synthesis of polyesters and other polymers.

Safety and Toxicological Profile

Proper handling of any chemical is crucial. According to available safety data sheets, this compound is classified as an irritant.[4][14]

-

GHS Hazard Statements:

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[14][15] In case of dust generation, use respiratory protection.[16]

-

Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, or vapors.[14] Wash hands thoroughly after handling.[15]

-

Storage: Store in a cool, well-ventilated place in a tightly sealed container.[14] Keep away from oxidizing agents and strong bases.[17]

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[14]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[14]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[14][15]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical advice.[14]

This guide is intended for informational purposes only and should not be substituted for a formal risk assessment. Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

-

This compound | CAS#:97364-15-3 | Chemsrc. (n.d.). Retrieved from [Link]

-

This compound, (R)- | C9H10O3 | CID 13435929 - PubChem. (n.d.). Retrieved from [Link]

-

This compound | C9H10O3 | CID 506061 - PubChem. (n.d.). Retrieved from [Link]

-

SAFETY DATA SHEET - National Institute of Standards and Technology. (2015). Retrieved from [Link]

-

Benzoic acid, 4-(1-hydroxyethyl)-, methyl ester - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]

-

This compound (C9H10O3) - PubChemLite. (n.d.). Retrieved from [Link]

-

4-hydroxybenzoic acid - SIDS Initial Assessment Report. (n.d.). Retrieved from [Link]

-

4-Hydroxybenzoic acid - Wikipedia. (n.d.). Retrieved from [Link]

-

A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. (2013). Retrieved from [Link]

-

4-(2-Hydroxyethyl)benzoicacid | C9H10O3 | MD Topology | NMR | X-Ray - MD-sim. (n.d.). Retrieved from [Link]

-

4-Hydroxy benzoic acid - Optional[Vapor Phase IR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

-

Chemical Properties of 4-hydroxybenzoic acid (CAS 99-96-7) - Cheméo. (n.d.). Retrieved from [Link]

Sources

- 1. CAS 97364-15-3: this compound [cymitquimica.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. This compound, (R)- | C9H10O3 | CID 13435929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C9H10O3 | CID 506061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS#:97364-15-3 | Chemsrc [chemsrc.com]

- 6. chemscene.com [chemscene.com]

- 7. 4-(2-Hydroxyethyl)benzoic acid | Natural product | TargetMol [targetmol.com]

- 8. Benzoic acid, 4-[(1S)-1-hydroxyethyl]- CAS#: 125577-89-1 [m.chemicalbook.com]

- 9. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]

- 10. spectrabase.com [spectrabase.com]

- 11. CAS 120-47-8: Benzoic acid, 4-hydroxy-, ethyl ester [cymitquimica.com]

- 12. 4-(1-HYDROXY-ETHYL)-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 13. PubChemLite - this compound (C9H10O3) [pubchemlite.lcsb.uni.lu]

- 14. aksci.com [aksci.com]

- 15. tsapps.nist.gov [tsapps.nist.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 4-(1-Hydroxyethyl)benzoic Acid Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enantiomers of 4-(1-hydroxyethyl)benzoic acid are valuable chiral building blocks in the synthesis of pharmaceuticals and other fine chemicals.[1] This technical guide provides a comprehensive overview of the primary methodologies for obtaining these enantiomerically pure compounds. It delves into the mechanistic details, practical considerations, and comparative efficacy of three core strategies: asymmetric reduction of 4-acetylbenzoic acid, enzymatic kinetic resolution, and dynamic kinetic resolution. Each section is designed to offer not just procedural steps but also the underlying scientific principles, empowering researchers to make informed decisions in their synthetic endeavors.

Introduction: The Significance of Chiral this compound

Chirality plays a pivotal role in the pharmacological activity of many drugs. The specific three-dimensional arrangement of atoms in a molecule can dictate its interaction with biological targets, meaning that one enantiomer of a compound may be therapeutically active while the other is inactive or even detrimental. Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of modern drug development.[2][3] The (R)- and (S)-enantiomers of this compound serve as key intermediates in the synthesis of various biologically active molecules.[4] This guide will explore the most effective methods for their preparation, focusing on techniques that offer high enantioselectivity and yield.

Asymmetric Synthesis: Direct Enantioselective Reduction

Asymmetric synthesis aims to convert an achiral starting material into a chiral product with a preference for one enantiomer. In the context of this compound, this is most commonly achieved through the enantioselective reduction of the prochiral ketone, 4-acetylbenzoic acid.[5] This approach is highly desirable as it can, in principle, convert 100% of the starting material into the desired enantiomer.[6]

Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[7] The reaction utilizes a chiral oxazaborolidine catalyst in conjunction with a stoichiometric reducing agent, typically borane (BH₃).[7][8]

Mechanism of Action: The CBS catalyst, derived from a chiral amino alcohol, coordinates with borane. The boron atom of the oxazaborolidine then acts as a Lewis acid, activating the ketone's carbonyl group. This coordination creates a rigid, sterically defined environment that directs the hydride transfer from the borane to one specific face of the ketone, resulting in the formation of one enantiomer of the alcohol with high selectivity.[7][9] The stereochemical outcome is predictable based on the chirality of the catalyst used.[7]

Figure 1: Simplified workflow of the CBS reduction.

Experimental Protocol: CBS Reduction of 4-Acetylbenzoic Acid

-

Catalyst Preparation (in situ): In a flame-dried, inert atmosphere (N₂ or Ar) flask, dissolve the chiral amino alcohol (e.g., (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol, 5-10 mol%) in anhydrous tetrahydrofuran (THF).[8]

-

Add a solution of borane-THF complex (1.0 M) slowly to the amino alcohol solution at room temperature and stir for 30 minutes to form the active oxazaborolidine catalyst.[8]

-

Reduction: Cool the catalyst solution to 0°C. Dissolve 4-acetylbenzoic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the catalyst solution over 30-60 minutes.[8]

-

Stir the reaction mixture at 0°C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Quenching and Workup: Slowly add methanol to quench the excess borane. Allow the mixture to warm to room temperature. Acidify with 1M HCl and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the enantiomerically enriched this compound.

| Parameter | Typical Value | Reference |